Setrobuvir (ANA598) is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase enzyme. [, ] It acts as a direct-acting antiviral (DAA) agent, specifically targeting the palm I binding site of the NS5B polymerase. [, ] Setrobuvir has been investigated for its potential in treating chronic HCV infection, particularly in combination with other DAAs. [, ]
Setrobuvir is classified as a small molecule antiviral drug. Its primary mechanism involves acting as an inhibitor of the NS5B polymerase of the hepatitis C virus, making it part of a broader category of direct-acting antiviral agents. The molecular formula of Setrobuvir is and it has a CAS registry number of 1071517-39-9 .
The synthesis of Setrobuvir involves several steps that can be categorized into key methods. The initial stages typically include the formation of its core structure through standard organic reactions such as coupling reactions and cyclization processes.
These synthetic routes are essential for producing Setrobuvir in sufficient quantities for clinical testing and further research .
Setrobuvir's molecular structure plays a significant role in its function as an antiviral agent.
The structural integrity allows for effective binding at the active site of the enzyme, inhibiting its activity and thus preventing viral replication .
Setrobuvir participates in several chemical reactions that are critical to its mechanism of action.
Setrobuvir functions primarily as an inhibitor of the hepatitis C virus NS5B RNA-dependent RNA polymerase.
This mechanism highlights its potential role in combination therapies aimed at achieving sustained virologic response rates.
Setrobuvir exhibits various physical and chemical properties relevant to its function as an antiviral agent.
These properties are essential for formulating effective dosage forms for clinical use .
Setrobuvir was primarily researched for its application in treating hepatitis C virus infections.
Despite its discontinuation from further development, research on Setrobuvir contributes valuable insights into antiviral drug design and resistance mechanisms within viral pathogens .
Setrobuvir emerged from systematic drug discovery efforts at Anadys Pharmaceuticals in the mid-2000s. Researchers optimized a series of benzothiadiazine derivatives through structure-activity relationship (SAR) studies, culminating in the identification of setrobuvir as a potent inhibitor of HCV NS5B polymerase. Initial characterization demonstrated sub-nanomolar inhibitory activity against recombinant NS5B enzymes (IC50 = 0.003 µM for genotype 1b and 0.052 µM for genotype 1a) and significant antiviral effects in HCV replicon systems, with EC50 values of 3 nM (genotype 1b) and 52 nM (genotype 1a) without appreciable cytotoxicity (CC50 ≈100 µM) [3] [6].
Roche acquired Anadys Pharmaceuticals in 2011, continuing development through Phase IIb clinical trials. The compound was evaluated in combination with peginterferon alfa and ribavirin for genotype 1 HCV patients. Despite promising antiviral activity observed in early studies, Roche terminated development in July 2015 due to strategic portfolio decisions amid the rapidly evolving HCV therapeutic landscape dominated by pangenotypic regimens with higher barriers to resistance [1] [3].
Table 1: Key Developmental Milestones for Setrobuvir
Year | Development Phase | Significant Findings | Reference |
---|---|---|---|
2007-2009 | Discovery & Preclinical | Identification of benzothiadiazine scaffold with potent NS5B inhibition (EC50 3-52 nM) | [1] [6] |
2009-2011 | Phase Ia/Ib Trials | First human studies demonstrating dose-proportional PK and mean HCV RNA reduction of -2.9 log10 IU/mL (800mg BID) | [9] |
2011 | Corporate Acquisition | Anadys Pharmaceuticals acquired by Roche | [1] |
2011-2013 | Phase II Trials | Evaluation in IFN-containing and IFN-free regimens; genotype-dependent efficacy observed | [3] |
2015 | Development Termination | Roche discontinued clinical development | [1] |
Setrobuvir belongs to the non-nucleoside polymerase inhibitor (NNI) class of HCV antivirals, specifically targeting the palm domain I of the NS5B RNA-dependent RNA polymerase. This distinguishes it mechanistically from:
Within the NNI category, setrobuvir binds proximal to Tyr448 in the palm subdomain, inducing conformational changes that disrupt polymerase function. This binding site differs from those of thumb domain-binding NNIs (e.g., filibuvir) and other palm site inhibitors like dasabuvir [3] [6]. Chemically, setrobuvir is classified as a benzothiadiazine derivative characterized by its 1,2,4-benzothiadiazine-1,1-dioxide core structure with a norbornane-containing substituent enhancing target affinity [1] [6] [7].
Table 2: Classification of Setrobuvir Within HCV Antiviral Agents
Classification Tier | Category | Distinguishing Features | Representative Compounds |
---|---|---|---|
Target | NS5B Polymerase Inhibitors | Block HCV RNA replication | Setrobuvir, Sofosbuvir, Dasabuvir |
Mechanism | Non-Nucleoside Inhibitors (NNIs) | Allosteric inhibition; lower barrier to resistance | Setrobuvir, Filibuvir, Tegobuvir |
Binding Site | Palm Domain I Inhibitors | Bind near Tyr448; inhibit RNA synthesis initiation | Setrobuvir, ABT-072 |
Chemical Class | Benzothiadiazines | 1,2,4-benzothiadiazine-1,1-dioxide core | Setrobuvir |
Setrobuvir entered clinical development during a pivotal transition period in HCV therapy – the shift from interferon-dependent to interferon-free regimens. Its development reflected several key paradigm challenges:
Genotype Specificity: Setrobuvir exhibited differential potency between HCV subtypes, with greater efficacy against genotype 1b (mean RNA reduction -2.7 to -3.1 log10 IU/mL) compared to genotype 1a (-1.3 to -2.7 log10 IU/mL) in monotherapy studies [9]. This contrasted with emerging nucleoside analogs like sofosbuvir, which demonstrated pangenotypic activity [4].
Combination Strategy Limitations: In Phase II trials (e.g., ANA598-505), setrobuvir was evaluated in interferon-free combinations with mericitabine (nucleoside inhibitor) and danoprevir (protease inhibitor). While this represented early exploration of DAA-only regimens, the moderate barrier to resistance of setrobuvir contributed to virologic breakthroughs, particularly in genotype 1a patients, highlighting the challenges of combining agents with differing resistance profiles [3].
Pharmacokinetic-Pharmacodynamic Profile: Setrobuvir demonstrated less-than-dose-proportional increases in exposure at higher doses (400-3000 mg), with a mean terminal half-life of 24-31 hours supporting twice-daily dosing. High-fat meals significantly increased exposure (Cmax ↑4.3-fold; AUC ↑6.3-fold), indicating food effect considerations [2] [9]. Though adequate for clinical investigation, these characteristics compared unfavorably with sofosbuvir's consistent pharmacokinetics and once-daily dosing [8].
Setrobuvir's termination reflected the rapid progression toward pangenotypic, high-resistance-barrier regimens. Nevertheless, it contributed valuable structure-activity relationship data for palm-binding inhibitors and highlighted the importance of resistance profiling in DAA development.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7